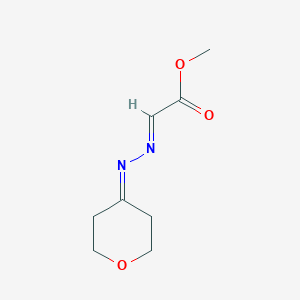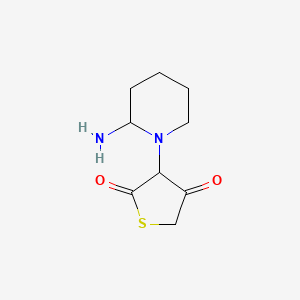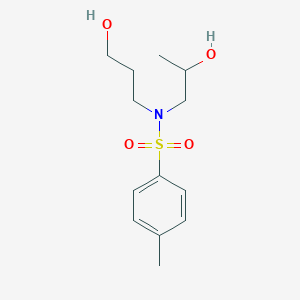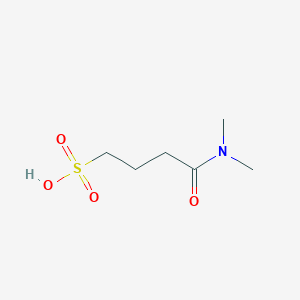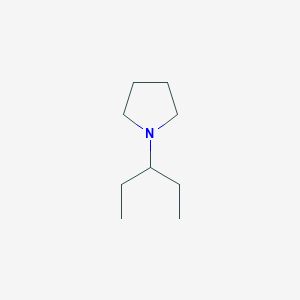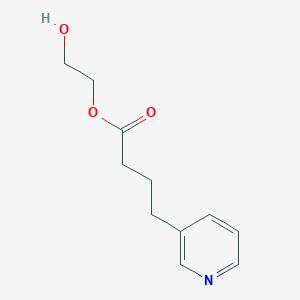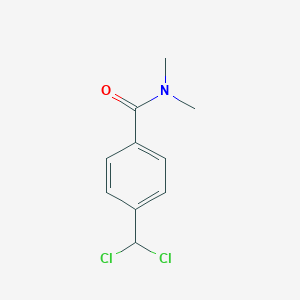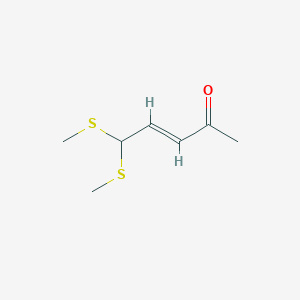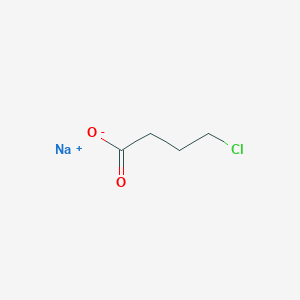![molecular formula C8H10INS B8140325 [Methylsulfanyl(phenyl)methylidene]azanium;iodide CAS No. 41981-24-2](/img/structure/B8140325.png)
[Methylsulfanyl(phenyl)methylidene]azanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Methylsulfanyl(phenyl)methylidene]azanium;iodide is a compound of interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a methylsulfanyl group attached to a phenyl ring, which is further connected to an azanium ion, with iodide as the counterion. The presence of these functional groups makes it a versatile compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methylsulfanyl(phenyl)methylidene]azanium;iodide typically involves the reaction of 1,3-diphenylpropane-1,3-dione with phenyl isothiocyanate in dimethylformamide in the presence of potassium hydroxide. An equimolar quantity of methyl iodide is then added to yield the desired compound . The reaction conditions are carefully controlled to ensure the formation of the product with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[Methylsulfanyl(phenyl)methylidene]azanium;iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions typically involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[Methylsulfanyl(phenyl)methylidene]azanium;iodide has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Methylsulfanyl(phenyl)methylidene]azanium;iodide involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in redox reactions. Additionally, the phenyl ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [Methylsulfanyl(phenyl)methylidene]azanium;iodide include:
- 2-[(methylsulfanyl)(phenylamino)methylidene]-1,3-diphenylpropane-1,3-dione
- 2-[(methylsulfanyl)(N-methylphenylamino)methylidene]-1,3-diphenylpropane-1,3-dione
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group and the azanium ion allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
41981-24-2 |
|---|---|
Molecular Formula |
C8H10INS |
Molecular Weight |
279.14 g/mol |
IUPAC Name |
methyl benzenecarboximidothioate;hydroiodide |
InChI |
InChI=1S/C8H9NS.HI/c1-10-8(9)7-5-3-2-4-6-7;/h2-6,9H,1H3;1H |
InChI Key |
SYLVZGZMTKGSTD-UHFFFAOYSA-N |
SMILES |
CSC(=[NH2+])C1=CC=CC=C1.[I-] |
Canonical SMILES |
CSC(=N)C1=CC=CC=C1.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


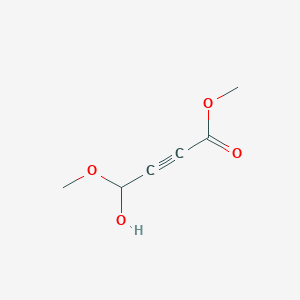

![2-[(2-Aminoacetyl)oxyamino]acetic acid](/img/structure/B8140257.png)
![[3-(4-Fluoro-3-methylphenyl)-1-phenylpyrazol-4-yl]methanamine;hydrochloride](/img/structure/B8140270.png)
